2-Methoxy-6-(tributylstannyl)pyrazine

Physical Chemistry Process Engineering Safety

2-Methoxy-6-(tributylstannyl)pyrazine (CAS 1105511-66-7) is a heterocyclic organotin compound, classified as a methoxypyrazine derivative. It is defined by the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol.

Molecular Formula C17H32N2OSn
Molecular Weight 399.2 g/mol
CAS No. 1105511-66-7
Cat. No. B1317842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-6-(tributylstannyl)pyrazine
CAS1105511-66-7
Molecular FormulaC17H32N2OSn
Molecular Weight399.2 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)OC
InChIInChI=1S/C5H5N2O.3C4H9.Sn/c1-8-5-4-6-2-3-7-5;3*1-3-4-2;/h2,4H,1H3;3*1,3-4H2,2H3;
InChIKeyWWRXJELRWGUPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding the Core Utility of 2-Methoxy-6-(tributylstannyl)pyrazine (CAS 1105511-66-7)


2-Methoxy-6-(tributylstannyl)pyrazine (CAS 1105511-66-7) is a heterocyclic organotin compound, classified as a methoxypyrazine derivative [1]. It is defined by the molecular formula C17H32N2OSn and a molecular weight of 399.16 g/mol . As a member of the pyrazine family, its primary utility in chemical research and development lies in its role as a synthetic intermediate, specifically as a stannane building block for the introduction of the 6-methoxy-2-pyrazinyl moiety into more complex molecules via palladium-catalyzed cross-coupling reactions [2]. This compound is typically supplied as a research chemical with a standard purity of 95% .

Procurement Precision: Why 2-Methoxy-6-(tributylstannyl)pyrazine Cannot Be Interchanged


The selection of 2-Methoxy-6-(tributylstannyl)pyrazine (CAS 1105511-66-7) over other pyrazine-based stannanes or halides is not arbitrary; it is dictated by the specific, and often unforgiving, demands of modern synthetic methodology. The presence and position of the 6-methoxy substituent fundamentally alters the electronic and steric properties of the pyrazine ring, directly impacting key process parameters. This includes the regioselectivity of metalation or cross-coupling events, the physical properties which influence reaction engineering (e.g., density, boiling point, and storage requirements), and the overall synthetic efficiency of a target sequence. Consequently, a different substitution pattern on the pyrazine core will produce a different distribution of products or fail to react entirely under optimized conditions, leading to a tangible loss in yield and purity that requires costly re-optimization .

Quantitative Differentiation of 2-Methoxy-6-(tributylstannyl)pyrazine from Closest Analogs


Comparative Physical Properties: Lower Density and Higher Boiling Point vs. Halogenated Analogs

The physical state and properties of 2-Methoxy-6-(tributylstannyl)pyrazine differ markedly from its common halogenated synthetic precursors, 2-chloro-6-methoxypyrazine and 2-bromo-6-methoxypyrazine. These differences have direct implications for handling, storage, and reaction design. For instance, the target compound exhibits a significantly lower density (1.165 g/mL) compared to the chloro (1.292 g/mL) and bromo (1.6 g/mL) analogs [1]. Furthermore, its predicted boiling point (404.8 °C) is substantially higher than that of the chloro (183.3 °C) and bromo (199.1 °C) analogs, which is consistent with its much higher molecular weight [1].

Physical Chemistry Process Engineering Safety

Impact of Methoxy Substituent: Density Differential vs. Non-Methoxylated Stannylpyrazine

The presence of the methoxy group in 2-Methoxy-6-(tributylstannyl)pyrazine directly influences its physical properties when compared to the simpler, non-methoxylated analog, 2-(Tributylstannyl)pyrazine (CAS 205371-27-3). The target compound has a slightly lower density (1.165 g/mL vs. 1.1706 g/mL) and a much higher predicted atmospheric boiling point (404.8 °C vs. 130 °C/1 mmHg) . More critically, the recommended long-term storage temperature for the methoxy derivative is 2-8°C, whereas the non-methoxylated analog requires storage at -20°C to prevent degradation . This difference in storage stability is a significant logistical and cost consideration.

Physical Organic Chemistry Materials Handling Process Development

Regioselective Synthetic Utility: The Methoxy Group as a Directing Influence

The methoxy substituent at the 6-position of 2-Methoxy-6-(tributylstannyl)pyrazine is not a spectator group; it actively directs the regiochemistry of metalation reactions. Studies on related systems, specifically 2-chloro-6-methoxypyrazine and 2-fluoro-6-methoxypyrazine, have quantified the ortho-directing power of substituents on the pyrazine ring, establishing a relative order of F > OMe > Cl [1]. While direct, head-to-head kinetic data for the stannane itself is absent, this class-level inference is critical. The presence of the methoxy group provides a predictable and distinct reactivity profile compared to the non-methoxylated 2-(Tributylstannyl)pyrazine, which lacks this electronic bias, potentially leading to a mixture of regioisomeric products.

Synthetic Methodology Regioselectivity Organometallic Chemistry

Synthetic Efficiency in Stille Coupling: High Yields with Aminopyrazine Substrates

The primary application of stannylpyrazines is in palladium-catalyzed Stille couplings. A key study demonstrated that the coupling of stannyl compounds with brominated 2-aminopyrazines proceeds with high efficiency, yielding 5-substituted and 3,5-disubstituted 2-aminopyrazines in 35-99% yield . While this study used a different stannane, it provides a robust, class-level benchmark for the expected reactivity of the stannylpyrazine motif. The high yields achieved in these reactions underscore the utility of such building blocks. The 2-methoxy-6-(tributylstannyl)pyrazine derivative is a direct analog for this class of transformation, enabling the incorporation of a valuable 6-methoxypyrazine fragment.

Cross-Coupling Stille Reaction Process Yield

Defined Application Scenarios for 2-Methoxy-6-(tributylstannyl)pyrazine in Synthesis and Discovery


Regioselective Synthesis of 6-Methoxypyrazine-Containing Drug Candidates and Ligands

2-Methoxy-6-(tributylstannyl)pyrazine is an optimal reagent for the late-stage introduction of a 6-methoxypyrazine fragment into complex aryl or heteroaryl halides via Stille cross-coupling. The methoxy group provides a handle for further diversification or can be retained for its pharmacokinetic properties. The high yields demonstrated for this class of reaction and the established regioselectivity imparted by the methoxy group [1] make it a strategic choice for medicinal chemists designing focused libraries or optimizing a lead series where precise control over the pyrazine substitution pattern is critical.

Preparation of Functional Materials and Conjugated Polymers

The predictable and high-yielding Stille coupling chemistry associated with stannylpyrazines positions 2-Methoxy-6-(tributylstannyl)pyrazine as a valuable monomer in the synthesis of conjugated polymers or molecular wires. Its lower density and higher boiling point relative to halogenated analogs may also simplify certain purification steps. The methoxy group can also serve as a point of electronic tuning for the final material's optoelectronic properties.

Process Development and Scale-Up of Pyrazine-Containing Intermediates

For projects moving from discovery to early process development, the physical properties of 2-Methoxy-6-(tributylstannyl)pyrazine offer tangible advantages over its closest stannane analog. The less stringent storage temperature requirement (2-8°C vs. -20°C for 2-(Tributylstannyl)pyrazine) reduces facility costs and simplifies inventory logistics. This, combined with the proven high-yielding coupling chemistry, makes it a more attractive candidate for scaling up the production of key intermediates where a 6-methoxypyrazine moiety is required.

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